Anhalidine

Descripción general

Descripción

Anhalidine is a naturally occurring tetrahydroisoquinoline-based alkaloid. This compound is part of a family of alkaloids structurally related to mescaline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Anhalidine typically involves the formation of the tetrahydroisoquinoline core. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized, it often involves multi-step organic synthesis techniques, including the use of protecting groups and selective functionalization to achieve the desired molecular structure .

Análisis De Reacciones Químicas

Types of Reactions: Anhalidine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination under acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Psychoactive Research:

Anhalidine has been studied for its psychoactive properties, particularly in relation to its structural similarity to mescaline. Research indicates that compounds like this compound may interact with serotonin receptors, which are crucial in modulating mood and cognition. This interaction suggests potential therapeutic applications in treating psychiatric disorders such as depression and anxiety .

Neuroscientific Studies:

The compound has also been explored in the context of neuropharmacology. Studies have highlighted its effects on synaptic transmission and neuronal connectivity, providing insights into how psychedelics can alter brain function. This compound's role in these processes could pave the way for novel treatments for conditions like PTSD and substance use disorders .

Case Studies

-

Therapeutic Potential in Psychosis:

A study investigated the effects of this compound on models of psychosis, revealing that it may have antipsychotic properties similar to those observed with mescaline. The findings suggest that this compound could be beneficial in developing new treatments for schizophrenia and other psychotic disorders . -

Effects on Mood Disorders:

Research conducted on animal models has shown that this compound administration leads to significant changes in behavior consistent with antidepressant effects. These findings warrant further exploration into its mechanisms and efficacy in human subjects .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Psychoactive Research | Interaction with serotonin receptors | Potential treatment for depression and anxiety |

| Neuroscience | Effects on neuronal connectivity | Insights into treatment for PTSD |

| Pharmacology | Antipsychotic properties | Similar effects to mescaline in psychosis |

| Organic Chemistry | Precursor for complex organic synthesis | Useful in synthesizing other pharmacologically active compounds |

Mecanismo De Acción

The mechanism of action of Anhalidine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its psychoactive effects. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system similarly to other mescaline-related compounds .

Comparación Con Compuestos Similares

Mescaline: Another naturally occurring alkaloid with similar psychoactive properties.

Pellotine: Structurally related and found in the same plant sources.

Hordenine: A phenethylamine alkaloid with stimulant properties.

Uniqueness: Anhalidine is unique due to its specific tetrahydroisoquinoline structure, which differentiates it from other alkaloids like mescaline and pellotine. Its distinct chemical properties and biological effects make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Anhalidine is a lesser-known alkaloid derived from the peyote cactus (Lophophora williamsii), which has garnered interest due to its potential biological activities and pharmacological properties. This article reviews the biological activity of this compound, including its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to other alkaloids found in Lophophora williamsii, such as mescaline. Its chemical formula is C₁₁H₁₅N₃O₂, and it belongs to the class of phenethylamines. The compound exhibits a complex pharmacological profile, which has been explored in various studies.

The precise mechanisms through which this compound exerts its effects remain largely unexplored. However, it is hypothesized that:

- Serotonergic Pathways : Similar to mescaline, this compound may act as a partial agonist at serotonin receptors, particularly 5-HT2A receptors, which are implicated in mood regulation and perception .

- Dopaminergic Influence : There is some evidence suggesting that compounds like this compound might also interact with dopaminergic pathways, potentially affecting reward and motivation circuits in the brain .

Historical Context

This compound was first isolated in the early 20th century during studies on peyote alkaloids. Notably:

- Heffter's Experiments : In the late 1800s, pharmacologist Arthur Heffter conducted experiments with peyote extracts that included this compound. His observations contributed to the understanding of mescaline as the primary psychoactive component but also highlighted the complex interactions of multiple alkaloids present in the cactus .

Modern Research

Recent studies have focused on the broader context of cactus alkaloids, including this compound. For example:

- Transcriptomic Analysis : A study utilizing RNA sequencing of Lophophora williamsii identified various alkaloids produced by the plant, including this compound. This research provides insights into the biosynthetic pathways involved in alkaloid production .

Data Tables

| Alkaloid | Chemical Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₅N₃O₂ | Potential neuropharmacological effects |

| Mescaline | C₁₁H₁₅N₃O₃ | Psychedelic effects via serotonin receptors |

| Hordenine | C₉H₁₃N₃O₂ | Stimulant properties |

Propiedades

IUPAC Name |

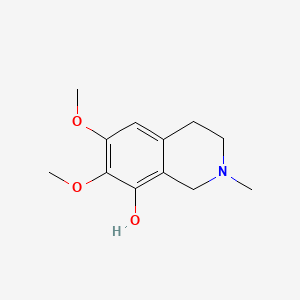

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13/h6,14H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXOXOHMRGAFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C(=C2C1)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176992 | |

| Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-94-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhalidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHALIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6N7C369C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.